7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound belongs to the purine family, which is known for its significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available starting materials. The process may include:
Alkylation: Introduction of the allyloxy group through an alkylation reaction.
Hydroxylation: Addition of the hydroxy group to the propyl chain.
Amidation: Formation of the phenethylamino group through an amidation reaction.
Cyclization: Formation of the purine ring structure through cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the carbonyl group back to a hydroxy group.
Substitution: Replacement of the allyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may regenerate the original hydroxy compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. This compound may act by:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 7-(3-(methoxy)-2-hydroxypropyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione
- 7-(3-(ethoxy)-2-hydroxypropyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione
Uniqueness
7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione is unique due to the presence of the allyloxy group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity.
Properties
IUPAC Name |
7-(2-hydroxy-3-prop-2-enoxypropyl)-3-methyl-8-(2-phenylethylamino)purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4/c1-3-11-29-13-15(26)12-25-16-17(24(2)20(28)23-18(16)27)22-19(25)21-10-9-14-7-5-4-6-8-14/h3-8,15,26H,1,9-13H2,2H3,(H,21,22)(H,23,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWQTMQZNQRFHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCC3=CC=CC=C3)CC(COCC=C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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